ethyl 2-(3-methoxyphenyl)-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate
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Description
Ethyl 2-(3-methoxyphenyl)-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate is a useful research compound. Its molecular formula is C30H30N2O5 and its molecular weight is 498.579. The purity is usually 95%.
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Scientific Research Applications
Disease-Modifying Antirheumatic Applications
Studies on compounds structurally related to ethyl 4-(2-(mesitylamino)-2-oxoethoxy)-2-(3-methoxyphenyl)quinoline-6-carboxylate, such as TAK-603 and its metabolites, have demonstrated anti-inflammatory effects. For example, TAK-603 and its metabolites have been under clinical evaluation as a new type of disease-modifying antirheumatic drug (DMARD), with one of the metabolites showing an anti-inflammatory effect in an adjuvant arthritic rat model (Baba et al., 1998).
Crystal Structure Analysis for Medicinal Applications
Research into new compounds with quinoxaline derivatives, such as ethyl (2E)-3-(dimethylamino)-2-(3-methoxyquinoxalin-2-yl)propen-2-enoate, has provided insights into their potential as inhibitors for c-Jun N-terminal kinases, a target for various diseases. The crystal structure analysis of these compounds facilitates understanding of their interaction with biological targets and contributes to the development of potent inhibitors (Abad et al., 2020).
Properties
IUPAC Name |
ethyl 2-(3-methoxyphenyl)-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]quinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O5/c1-6-36-30(34)22-10-11-25-24(15-22)27(16-26(31-25)21-8-7-9-23(14-21)35-5)37-17-28(33)32-29-19(3)12-18(2)13-20(29)4/h7-16H,6,17H2,1-5H3,(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXFYBIMVWNIBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=C(C=C3C)C)C)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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